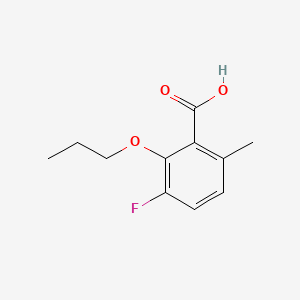

3-Fluoro-6-methyl-2-propoxybenzoic acid

Description

3-Fluoro-6-methyl-2-propoxybenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at position 3, a methyl group at position 6, and a propoxy group (-OCH₂CH₂CH₃) at position 2. Its molecular formula is C₁₁H₁₃FO₃, with a molecular weight of 236.22 g/mol (calculated). The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methyl, propoxy) substituents, which influence its physicochemical properties, such as acidity (pKa), solubility, and lipophilicity. For example, bromination or coupling reactions, as seen in the synthesis of 3-bromo-6-fluoro-2-methylbenzoic acid , could be adapted by substituting bromine with a propoxy group. Such derivatives are often explored in pharmaceutical and agrochemical research due to their bioactivity modulated by substituent positioning and functional groups.

Propriétés

Formule moléculaire |

C11H13FO3 |

|---|---|

Poids moléculaire |

212.22 g/mol |

Nom IUPAC |

3-fluoro-6-methyl-2-propoxybenzoic acid |

InChI |

InChI=1S/C11H13FO3/c1-3-6-15-10-8(12)5-4-7(2)9(10)11(13)14/h4-5H,3,6H2,1-2H3,(H,13,14) |

Clé InChI |

XUHJIBIGXYXRSN-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=C(C=CC(=C1C(=O)O)C)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methyl-2-propoxybenzoic acid typically involves multiple steps. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production of 3-Fluoro-6-methyl-2-propoxybenzoic acid may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-6-methyl-2-propoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atom and other substituents on the benzene ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

3-Fluoro-6-methyl-2-propoxybenzoic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mécanisme D'action

The mechanism by which 3-Fluoro-6-methyl-2-propoxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, influencing its activity in biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 3-fluoro-6-methyl-2-propoxybenzoic acid with structurally related compounds from the provided evidence:

Structural and Functional Analysis

Substituent Effects :

- The propoxy group in the target compound increases steric bulk and lipophilicity compared to the methyl or bromo groups in ’s compounds. This may enhance membrane permeability but reduce aqueous solubility.

- The biaryl structure in 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid introduces planar rigidity, favoring binding to aromatic protein pockets but complicating synthetic accessibility .

- Replacing the benzoic acid group with an ester (as in ’s acetate derivative) eliminates acidity, altering bioavailability and metabolic pathways .

- Acidity and Reactivity: The electron-withdrawing fluoro group at position 3 in the target compound lowers the pKa of the benzoic acid (compared to non-fluorinated analogs), enhancing its solubility in basic environments. The electron-donating propoxy group at position 2 may partially counteract this effect, creating a balance between solubility and lipid bilayer penetration.

Synthetic Complexity :

- The target compound’s propoxy group likely requires etherification steps, whereas ’s derivatives employ Suzuki coupling or bromination, which are well-established but may involve toxic reagents (e.g., Pd catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.